5-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-8-6-10(16-20-8)13(18)14-7-11-15-12(17-21-11)9-2-4-19-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZUWVIBQCRNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure
The compound's structure features a unique combination of functional groups that contribute to its biological properties. The presence of the oxadiazole ring is particularly noteworthy, as compounds containing this moiety have been associated with various biological activities.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the broad spectrum of activity against various pathogens, including bacteria and fungi. Compounds similar to this compound have shown:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial (MIC = 8 µg/mL) | Dhumal et al., 2016 |
| Candida albicans | Antifungal (MIC = 16 µg/mL) | Salama et al., 2020 |
| Mycobacterium tuberculosis | Antitubercular (MIC = 4–8 µM) | Vosatka et al., 2018 |
The mechanism of action often involves inhibition of key enzymes in bacterial cell wall synthesis or metabolic pathways crucial for pathogen survival.
Anticancer Activity
The anticancer potential of compounds containing the oxadiazole moiety has been extensively studied. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
| Cancer Type | Effect | Reference |
|---|---|---|
| Breast Cancer | Induced apoptosis | Desai et al., 2016 |
| Lung Cancer | Cell cycle arrest | Dhumal et al., 2016 |
| Colon Cancer | Inhibition of metastasis | Vosatka et al., 2018 |
The proposed mechanisms include modulation of signaling pathways involved in cell growth and survival.
Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. The following table summarizes findings from relevant studies:
| Model | Effect | Reference |
|---|---|---|
| Collagen-Induced Arthritis (CIA) | Reduced inflammation and joint damage | Dhumal et al., 2016 |
| Carrageenan-Induced Paw Edema | Decreased edema formation | Salama et al., 2020 |
These effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators.
Case Studies
Several case studies have illustrated the potential therapeutic applications of compounds related to this compound:
- Study on Antimicrobial Efficacy : A combination therapy involving oxadiazole derivatives showed enhanced efficacy against resistant strains of Staphylococcus aureus, demonstrating the potential for developing new treatment strategies for antibiotic-resistant infections.
- Anticancer Research : In vitro studies revealed that specific derivatives could significantly inhibit tumor growth in breast cancer models by inducing apoptosis through mitochondrial pathways.
- Inflammation Models : Research indicated that these compounds could effectively mitigate symptoms in animal models of rheumatoid arthritis by downregulating inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole Carboxamide Derivatives
N-(4-Acetylphenyl)-3-Methyl-1,2-Oxazole-5-Carboxamide () :
- Simpler oxazole carboxamide lacking the oxadiazole and oxan-4-yl moieties.
- Reduced molecular weight (265.28 g/mol vs. ~398 g/mol for the target compound) and lower polarity.
- Demonstrates the importance of substituents in modulating physicochemical properties.
- Chlorophenyl substitution may enhance lipophilicity, contrasting with the oxan-4-yl group’s hydrophilicity.
| Property | Target Compound | N-(4-Acetylphenyl)-3-Methyl-1,2-Oxazole-5-Carboxamide | 3-(2-Chlorophenyl)-5-Methyl-N-(5-Methyl-1,2-Oxazol-3-yl)-1,2-Oxazole-4-Carboxamide |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₄ (estimated) | C₁₃H₁₁N₂O₃ | C₁₄H₁₁ClN₃O₃ |
| Key Substituents | Oxadiazole, oxan-4-yl | Acetylphenyl | Chlorophenyl, methyloxazole |
| Solubility (Predicted) | Moderate (polar groups) | Low (aromatic dominance) | Low (chlorophenyl hydrophobicity) |
1,2,4-Oxadiazole-Containing Compounds
- 3-[3-tert-Butoxycarbonylaminomethyl-1,2,4-Oxadiazol-5-yl]Indazole (): Combines oxadiazole with an indazole core. tert-Butyl group introduces steric bulk, contrasting with the oxan-4-yl’s compact cyclic ether. Used in voltage-gated sodium channel ligand synthesis, highlighting oxadiazole’s versatility in targeting ion channels .
5-(4-Methoxyphenyl)-N-[4-Methyl-5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1,3-Thiazol-2-yl]-1,2-Oxazole-3-Carboxamide () :
| Property | Target Compound | 3-[3-tert-Butoxycarbonylaminomethyl-1,2,4-Oxadiazol-5-yl]Indazole | 5-(4-Methoxyphenyl)-N-[4-Methyl-5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1,3-Thiazol-2-yl]-1,2-Oxazole-3-Carboxamide |
|---|---|---|---|
| Heterocyclic Core | Oxazole-oxadiazole | Oxadiazole-indazole | Oxazole-oxadiazole-thiazole |
| Key Functional Groups | Oxan-4-yl | tert-Butoxycarbonylaminomethyl | Methoxyphenyl, phenyl |
| Biological Relevance | Undocumented | Sodium channel ligands | Undocumented (structural complexity suggests multi-target potential) |
Oxan-4-yl-Substituted Analogs
(3-Methyl-1,2,4-Oxadiazol-5-yl)(Oxan-4-yl)Methanamine Hydrochloride () :
- 1-[6-Ethyl-8-Fluoro-4-Methyl-3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Quinolin-2-yl]-N-(Oxan-4-yl)Piperidin-4-Amine (): Quinoline-piperidine-oxadiazole-oxan-4-yl hybrid. Acts as a kappa-opioid receptor antagonist, indicating oxan-4-yl’s role in CNS-targeted compounds .
| Property | Target Compound | (3-Methyl-1,2,4-Oxadiazol-5-yl)(Oxan-4-yl)Methanamine Hydrochloride | 1-[6-Ethyl-8-Fluoro-4-Methyl-3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Quinolin-2-yl]-N-(Oxan-4-yl)Piperidin-4-Amine |
|---|---|---|---|
| Core Structure | Oxazole-oxadiazole | Oxadiazole-amine | Quinoline-piperidine-oxadiazole |
| Oxan-4-yl Position | Methyl-linked | Directly bonded to oxadiazole | Linked to piperidine |
| Pharmacological Activity | Undocumented | Undocumented | Kappa-opioid receptor antagonism |
Key Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely employs carbodiimide coupling (e.g., EDCI/HOBt) based on analogous oxadiazole and oxazole syntheses .
- Biological Potential: While direct activity data are absent, structurally related oxadiazoles show antimicrobial () and CNS-targeted activities (), suggesting diverse applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling oxazole-carboxylic acid derivatives with oxadiazole-containing intermediates. Key steps include:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carbonyl groups under reflux in polar aprotic solvents (e.g., DMF) .
- Substitution : Introducing the oxan-4-yl group via nucleophilic substitution or click chemistry, requiring precise pH control (7–9) and catalysts like K₂CO₃ .
- Purification : Use column chromatography or recrystallization to isolate the product, monitored by TLC/HPLC (≥95% purity) .
- Critical Parameters : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yields (reported 45–70%) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of oxazole and oxadiazole rings, with characteristic shifts for methyl groups (δ 2.1–2.5 ppm) and oxan-4-yl protons (δ 3.5–4.0 ppm) .
- HPLC-MS : Validates molecular weight (exact mass: ~375.35 g/mol) and purity .
- X-ray Crystallography : Resolves spatial arrangement of the oxan-4-yl substituent and confirms non-covalent interactions (e.g., hydrogen bonding) .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solutions), aqueous buffers (pH 4–10), and ethanol using UV-Vis spectroscopy. Oxazole derivatives often show limited aqueous solubility but high solubility in DMSO .
- Stability Studies : Conduct accelerated degradation assays under heat (40–60°C), light, and oxidative (H₂O₂) conditions. Monitor via HPLC; oxadiazole rings are prone to hydrolysis under acidic/alkaline conditions .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target Prediction : Use molecular docking (AutoDock Vina) to prioritize targets like COX-2 or EGFR, leveraging structural analogs with known activities .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Methodological Answer :
- Ultrasound-Assisted Synthesis : Reduces reaction time (from 24h to 4h) and improves yields (by 15–20%) via enhanced mass transfer .
- Microwave Irradiation : Accelerates cyclization steps with controlled power settings (100–300 W) .
- Byproduct Mitigation : Optimize reagent stoichiometry (1:1.1 molar ratio) and employ scavengers (e.g., molecular sieves) for water-sensitive steps .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the oxazole (e.g., replace methyl with Cl/CF₃) or oxan-4-yl (e.g., tetrahydropyran to piperidine) .
- Bioisosteric Replacement : Substitute oxadiazole with 1,3,4-thiadiazole to assess impact on target binding .
- SAR Table :
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Oxan-4-yl → Piperidin-4-yl | 2.1 µM (EGFR) → 1.5 µM | Enhanced hydrophobic interactions |
| Methyl → CF₃ | 5.8 µM → 3.2 µM (COX-2) | Improved electron-withdrawing effects |
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with extended concentration ranges (0.1–100 µM) and orthogonal methods (e.g., Western blot vs. ELISA) .
- Off-Target Analysis : Use proteome profiling (e.g., KINOMEscan) to identify non-specific binding .
- Meta-Analysis : Compare with structurally related compounds (e.g., oxadiazole-thiazole hybrids) to contextualize discrepancies .
Q. What advanced techniques are used to study protein-ligand interactions for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/k𝒹) to purified targets (e.g., >50% binding affinity to HSA reported for analogs) .
- Cryo-EM : Resolve binding modes in membrane proteins (e.g., GPCRs) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to guide lead optimization .
Q. How can in vivo pharmacokinetic profiles be optimized for translational research?
- Methodological Answer :
- Prodrug Design : Introduce ester groups to enhance oral bioavailability, hydrolyzed in vivo to active form .
- Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles to improve plasma half-life (t₁/₂ ≥ 8h in rodent models) .
- Metabolite Identification : Use LC-MS/MS to track hepatic metabolites and address toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
